molecular formula C45H33O2P B14089588 2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol

2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol

Cat. No.: B14089588
M. Wt: 636.7 g/mol
InChI Key: WZGMVRFGSBNPPY-SJARJILFSA-N
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Description

2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] is a complex organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by the presence of biphenyl, hydroxy, and diphenylphosphino groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Derivative: The initial step involves the preparation of a biphenyl derivative through a coupling reaction.

    Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxy groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The biphenyl and phosphino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and hydrogenation reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] involves its interaction with molecular targets through its functional groups. The biphenyl and phosphino groups facilitate binding to metal centers, while the hydroxy groups participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to act as a catalyst or inhibitor in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used ligand in asymmetric catalysis.

    2-Hydroxy-2-methylpropiophenone: Known for its use as a photoinitiator in polymer chemistry.

    1,1’-Bi-2-naphthol (BINOL): Another important ligand in asymmetric synthesis.

Uniqueness

2’-[2-Biphenylyl(hydroxy)methyl]-2-hydroxy-3-(diphenylphosphino)-[1,1’-binaphthalene] stands out due to its combination of biphenyl, hydroxy, and diphenylphosphino groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and catalysis.

Properties

Molecular Formula

C45H33O2P

Molecular Weight

636.7 g/mol

IUPAC Name

3-diphenylphosphanyl-1-[2-[(S)-hydroxy-(2-phenylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C45H33O2P/c46-44(39-27-15-14-24-36(39)31-16-4-1-5-17-31)40-29-28-32-18-10-12-25-37(32)42(40)43-38-26-13-11-19-33(38)30-41(45(43)47)48(34-20-6-2-7-21-34)35-22-8-3-9-23-35/h1-30,44,46-47H/t44-/m0/s1

InChI Key

WZGMVRFGSBNPPY-SJARJILFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@@H](C3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8)O)O

Origin of Product

United States

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